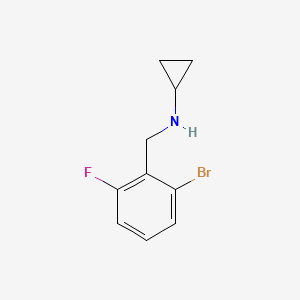

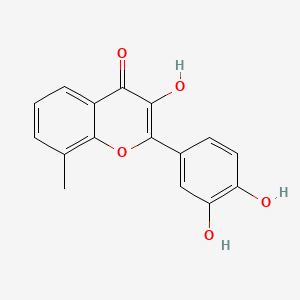

![molecular formula C7H5N3O2 B578518 1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid CAS No. 1256807-59-6](/img/structure/B578518.png)

1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid

Übersicht

Beschreibung

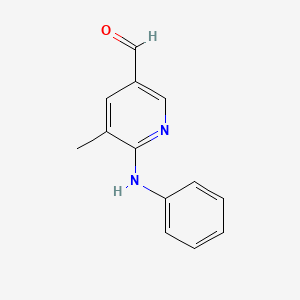

1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines . It presents two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Synthesis Analysis

The synthesis of this compound derivatives has been reported in various studies . The synthetic strategies and approaches to 1H-pyrazolo pyridine derivatives have been comprehensively covered in the literature .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazole and a pyridine ring . The compound can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis

The chemical reactions involving this compound derivatives have been studied . For instance, the reaction with milder nucleophilic bases, such as DABCO and secondary amines, resulted in the formation of the expected ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been reported . For instance, the compound 6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has been characterized in terms of its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .Wissenschaftliche Forschungsanwendungen

Biomedical Applications

The structural motif of 1H-pyrazolo[4,3-b]pyridine has been identified in compounds with significant biomedical applications, such as potential cyclin-dependent kinase (Cdk) inhibitors used in anticancer therapy. Organometallic complexes containing 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines have been synthesized and characterized, showing promising results in cytotoxicity and cell cycle effects in human cancer cells, which highlights the therapeutic potential of these compounds (Stepanenko et al., 2011).

Heterocyclic Chemistry

In heterocyclic chemistry, 1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid derivatives have been synthesized through various methods, providing a base for further exploration and utilization in different chemical and pharmaceutical applications. For example, N-Boc-protected 5-formyl-1H-pyrazol-4-amines reacted with malonic acid to form 5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acids, demonstrating an efficient synthesis method for these compounds (Yakovenko, Lukianov, Bol’but, & Vovk, 2019).

Antiviral Research

The structural framework of 1H-pyrazolo[4,3-b]pyridine has also been incorporated into compounds evaluated for their antiviral activities. New derivatives of 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids were synthesized and tested against viruses like Herpes simplex, demonstrating the potential of these compounds in antiviral research and therapy (Bernardino et al., 2007).

Wirkmechanismus

Target of Action

1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid is a heterocyclic compound that has been found to interact with Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . PPARα is a nuclear receptor protein that plays a crucial role in the regulation of lipid metabolism, inflammation, and cell proliferation .

Mode of Action

The compound binds to PPARα, activating it . The activation of PPARα leads to changes in gene expression, which can result in various biological effects.

Biochemical Pathways

Upon activation, PPARα regulates the expression of genes involved in lipid metabolism, inflammation, and cell proliferation . This can lead to changes in cellular processes and can have downstream effects on the organism’s physiology.

Result of Action

The activation of PPARα by this compound can lead to changes in gene expression, affecting cellular processes such as lipid metabolism, inflammation, and cell proliferation .

Safety and Hazards

Zukünftige Richtungen

The future directions for the research and development of 1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid derivatives are promising . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities . The advantage of using 1H-pyrazolo[3,4-b]pyridine as a skeleton of PPARα agonists has been demonstrated, providing insight into the design of molecules for treating dyslipidemia .

Eigenschaften

IUPAC Name |

1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)4-1-5-6(8-2-4)3-9-10-5/h1-3H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATYKCRPUNUKSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30736522 | |

| Record name | 1H-Pyrazolo[4,3-b]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256807-59-6 | |

| Record name | 1H-Pyrazolo[4,3-b]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B578446.png)

![2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B578451.png)

![6-Bromo-1H-benzo[d]imidazole hydrochloride](/img/structure/B578453.png)

![Benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate](/img/structure/B578454.png)